
N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an oxalamide derivative with a difluorophenyl group and a cyclopentylmethyl group attached to the nitrogen atoms. Oxalamides are a class of compounds that contain a C2O2N2 core, which consists of an amide group (-CONH2) attached to a carbonyl group (C=O). The difluorophenyl group suggests the presence of a benzene ring with two fluorine atoms attached, which could contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an oxalic acid derivative. The difluorophenyl group and the cyclopentylmethyl group would likely be introduced in earlier steps, possibly through reactions involving corresponding halogenated precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the difluorophenyl and cyclopentylmethyl groups attached to the nitrogen atoms. The presence of the difluorophenyl group could introduce aromatic character into the molecule, while the cyclopentylmethyl group could introduce steric effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxalamide group, which could undergo various reactions such as hydrolysis, reduction, and others. The difluorophenyl group could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the difluorophenyl and cyclopentylmethyl groups, the polarity of the oxalamide group, and others .Applications De Recherche Scientifique
Selective Optical Probing
A key application of compounds related to N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is in the development of selective, cell-permeable optical probes for detecting specific reactive oxygen species (ROS) in biological samples. For instance, the synthesis and utilization of Peroxyfluor-1 (PF1), a compound that leverages a boronate deprotection mechanism, offers unparalleled selectivity and an extensive optical dynamic range for the detection of hydrogen peroxide (H2O2) over other ROS. This specificity is critical in biological research for accurately imaging and studying changes in ROS levels within living mammalian cells, thereby contributing to our understanding of cellular processes and oxidative stress (Chang et al., 2004).
Synthetic Methodologies
The compound also finds relevance in synthetic chemistry, particularly in the development of novel synthetic approaches. A notable example is the novel one-pot synthesis technique for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology, which incorporates the classical Meinwald rearrangement and a new sequence of rearrangements, is pivotal for efficiently synthesizing anthranilic acid derivatives and oxalamides, showcasing the compound's utility in expanding the toolbox of synthetic chemists (Mamedov et al., 2016).
Biotransformation Studies
In the realm of pharmacology and toxicology, understanding the biotransformation of compounds is crucial for drug development and safety assessments. Research on similar compounds, such as the lipoxygenase inhibitor 2-Hydroxy-5-methyl-laurophenone-oxime (FLM 5011), has elucidated the metabolic pathways and identified key metabolites in both in vivo and in vitro systems. These studies not only reveal the metabolic fate of such compounds but also highlight the generation of potentially more active metabolites, thereby informing drug design and therapeutic strategies (Langner et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4/c17-11-3-4-13(12(18)9-11)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDGOBLXIUNMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


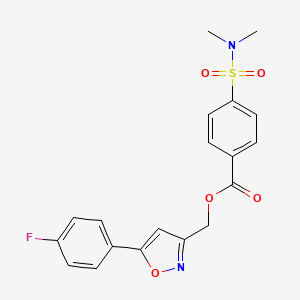
![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2536225.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide](/img/structure/B2536229.png)
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2536230.png)
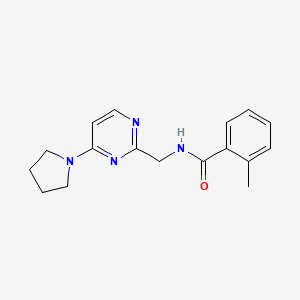

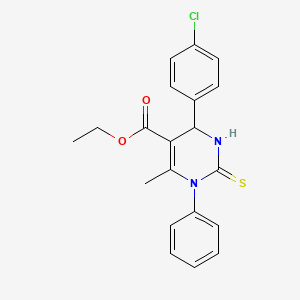

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/no-structure.png)
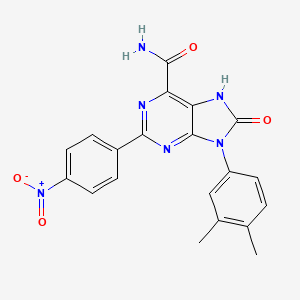
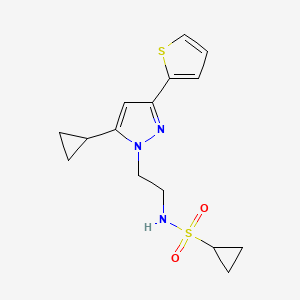
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)